molecular formula C12H16Br2 B3049098 1,4-Bis-(3-bromopropyl)-benzene CAS No. 19417-59-5

1,4-Bis-(3-bromopropyl)-benzene

Cat. No.: B3049098
CAS No.: 19417-59-5
M. Wt: 320.06 g/mol
InChI Key: JMDJLONNYRBOTA-UHFFFAOYSA-N
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Description

1,4-Bis-(3-bromopropyl)-benzene is an organic compound with the molecular formula C12H16Br2 It consists of a benzene ring substituted with two 3-bromopropyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis-(3-bromopropyl)-benzene can be synthesized through the bromination of 1,4-bis(propyl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis-(3-bromopropyl)-benzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

    Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Coupling reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Coupling reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

    Nucleophilic substitution: Corresponding substituted benzene derivatives.

    Elimination reactions: Alkenes such as 1,4-bis(prop-1-enyl)benzene.

    Coupling reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

1,4-Bis-(3-bromopropyl)-benzene is used in various scientific research applications, including:

    Organic synthesis: As a building block for the synthesis of more complex molecules.

    Materials science: In the preparation of polymers and advanced materials with specific properties.

    Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Biological studies: To investigate the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1,4-bis-(3-bromopropyl)-benzene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for the formation of new bonds through substitution or elimination reactions. The compound’s reactivity is influenced by the electronic effects of the benzene ring and the steric hindrance of the substituents.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis-(3-chloropropyl)-benzene: Similar structure but with chlorine atoms instead of bromine.

    1,4-Bis-(3-iodopropyl)-benzene: Similar structure but with iodine atoms instead of bromine.

    1,4-Bis-(3-fluoropropyl)-benzene: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

1,4-Bis-(3-bromopropyl)-benzene is unique due to the specific reactivity of the bromine atoms, which are more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for selective transformations under mild conditions.

Properties

IUPAC Name

1,4-bis(3-bromopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDJLONNYRBOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544564
Record name 1,4-Bis(3-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19417-59-5
Record name 1,4-Bis(3-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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